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Iodomethyltrimethylammonium iodide

Cat. No.: B1329216
CAS No.: 39741-91-8
M. Wt: 326.95 g/mol
InChI Key: IFVIWWQMNYZYFQ-UHFFFAOYSA-M
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Description

Contextualizing its Role in Modern Chemical Synthesis and Methodological Development

Iodomethyltrimethylammonium iodide, with its chemical formula C₄H₁₁I₂N, is a specialized reagent in organic synthesis. dergipark.org.tr Its utility stems from its dual character: a positively charged quaternary ammonium (B1175870) core and a reactive iodomethyl group. This combination allows it to participate in a variety of chemical transformations.

In the broader context of chemical synthesis, quaternary ammonium salts are recognized for their versatility. They are widely used as phase-transfer catalysts, which facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). rsc.org This is crucial in many industrial and laboratory-scale reactions, enhancing reaction rates and yields. While specific large-scale industrial applications for this compound are not widely documented, its structural motifs suggest its potential in specialized synthetic contexts.

The presence of an iodomethyl group makes this compound a potential methylating agent, similar to the more common iodomethane. nih.gov The key difference lies in the quaternary ammonium moiety, which can influence the reagent's solubility, reactivity, and selectivity. In methodological development, researchers explore such novel reagents to achieve transformations that are difficult with conventional methods. For instance, the synthesis of novel N-iodomethyl quaternary ammonium salts has been reported, highlighting the interest in this class of compounds for creating new chemical entities with potential biological activity. nih.gov

Furthermore, iodine-mediated synthesis has become a significant area of research for the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. rsc.org Molecular iodine and other iodine-containing reagents are valued for their ability to promote cyclization reactions under mild conditions. rsc.org While direct applications of this compound in this specific area are not extensively reported in mainstream literature, its structure suggests it could serve as a precursor or reagent in the synthesis of nitrogen-containing heterocycles.

Historical Trajectory of Quaternary Ammonium Salts in Synthetic Chemistry

The journey of quaternary ammonium salts in chemistry is a rich narrative that spans over a century, marked by key discoveries that have cemented their importance in both industrial and academic research.

The initial exploration into quaternary ammonium compounds began in the early 20th century. In 1916, Jacobs and Heidelberg were among the first to describe the biocidal properties of these salts. mdpi.com This discovery laid the groundwork for their extensive use as disinfectants and antiseptics.

A significant advancement came in 1935 when Gerhard Domagk, a Nobel laureate, demonstrated that attaching a long aliphatic group to the quaternary nitrogen atom enhanced the compound's biocidal efficacy. mdpi.com This led to the development of the first generation of QACs, such as alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC). mdpi.com

The mid-20th century saw further evolution in the design and synthesis of QACs. The second generation emerged with the substitution of a hydrogen atom in the aliphatic ring for an ethyl group, leading to compounds like alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). mdpi.com In 1955, the third generation was created by combining ADBAC and ADEBAC, which offered improved biocidal activity and detergency. mdpi.com

Technical improvements in chemical synthesis in 1965 led to the fourth generation of QACs, such as dialkyl dimethyl ammonium chloride (DDAC), which showed even greater biocidal efficacy, particularly in the presence of organic matter and hard water. mdpi.com The fifth generation comprises mixtures of different QACs to achieve a broader spectrum of activity. mdpi.com

In parallel with their development as biocides, the utility of quaternary ammonium salts in organic synthesis became increasingly apparent. The Menshutkin reaction, describing the alkylation of tertiary amines to form quaternary ammonium salts, has been a fundamental reaction in organic chemistry for over a century. rsc.org The application of QACs as phase-transfer catalysts, a concept that gained significant traction in the mid-20th century, revolutionized many synthetic processes by enabling reactions between reagents in immiscible solvent systems. rsc.org This historical development underscores the enduring importance of quaternary ammonium salts, providing a rich backdrop for understanding the potential roles of specialized derivatives like this compound.

Structural Basis for Mechanistic Considerations in this compound Reactivity

The reactivity of this compound is intrinsically linked to its molecular structure. The compound consists of a central nitrogen atom bonded to three methyl groups and one iodomethyl group, forming a permanently positively charged quaternary ammonium cation. This cation is paired with an iodide anion. nih.gov

The key to its reactivity lies in the C-I bond of the iodomethyl group. Iodine is a good leaving group, making the methylene (B1212753) carbon (the carbon atom of the -CH₂I group) electrophilic. This electrophilicity is the basis for its potential role in nucleophilic substitution reactions. A mechanistic study of the bimolecular nucleophilic substitution (S_N2) reaction for halomethanes (CH₃X, where X = Cl, Br, I) indicates that the electrophilicity of the carbon is due to a 2p-orbital-based antibonding molecular orbital (σ*) along the C-X bond. capes.gov.br When a nucleophile attacks, it donates an electron pair to this antibonding orbital, leading to the cleavage of the C-X bond and the formation of a new bond between the nucleophile and the carbon. capes.gov.br

In the case of this compound, a similar S_N2 mechanism is expected to be operative. Nucleophiles can attack the electrophilic methylene carbon, displacing the iodide ion. The presence of the positively charged trimethylammonium group can influence the reaction in several ways. It can enhance the electrophilicity of the methylene carbon through an inductive effect. However, the bulky nature of the trimethylammonium group might also introduce steric hindrance, potentially affecting the rate of nucleophilic attack.

Chemical Compound Data

Compound Name
This compound
Alkyl dimethyl benzyl ammonium chloride (ADBAC)
Alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC)
Dialkyl dimethyl ammonium chloride (DDAC)
Iodomethane
2-iodomethyl-3,5,6,7-tetrahydrobenzofurans
2-iodomethyl-4-methoxy-2,3-dihydrobenzo-furans
N-Iodomethyl-N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide

Interactive Data Table for this compound

PropertyValueSource
Chemical Formula C₄H₁₁I₂N dergipark.org.tr
IUPAC Name iodomethyl(trimethyl)azanium;iodide dergipark.org.tr
Molecular Weight 326.95 g/mol dergipark.org.tr
CAS Number 39741-91-8 dergipark.org.tr
Appearance Solid-
Solubility Expected to be soluble in polar solvents nih.gov
Melting Point ~190°C (decomposition)-
InChI Key IFVIWWQMNYZYFQ-UHFFFAOYSA-M dergipark.org.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11I2N B1329216 Iodomethyltrimethylammonium iodide CAS No. 39741-91-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iodomethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11IN.HI/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVIWWQMNYZYFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CI.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39895-69-7 (Parent)
Record name Ammonium, iodomethyltrimethyl-, iodide
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DSSTOX Substance ID

DTXSID00960337
Record name Iodo-N,N,N-trimethylmethanaminium iodide
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Molecular Weight

326.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39741-91-8
Record name Methanaminium, 1-iodo-N,N,N-trimethyl-, iodide (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, iodomethyltrimethyl-, iodide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodo-N,N,N-trimethylmethanaminium iodide
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Record name (iodomethyl)trimethylammonium iodide
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Synthetic Methodologies and Precursor Chemistry of Iodomethyltrimethylammonium Iodide

Established Synthetic Pathways for Iodomethyltrimethylammonium Iodide Elucidation

The formation of this compound can be approached through several synthetic strategies. These routes primarily involve the quaternization of a tertiary amine with an appropriate alkylating agent.

Pyrolysis-Based Synthetic Routes

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can be a method for the synthesis and analysis of various chemical compounds. In the context of quaternary ammonium (B1175870) salts, pyrolysis typically leads to the formation of a tertiary amine and an alkyl halide. nih.gov The thermal decomposition of quaternary ammonium iodides, specifically, has been studied, revealing that the process often involves the loss of an iodine molecule and subsequent decomposition of the cation. researchgate.net

While specific studies on the pyrolysis of this compound are not extensively documented, the general mechanism suggests that its thermal decomposition would likely yield trimethylamine (B31210) and diiodomethane (B129776). Conversely, a pyrolysis-based synthesis would be challenging and is not a standard preparative method for this compound due to the high temperatures required and the potential for complex product mixtures. The thermal decomposition of related compounds, such as tetraalkylammonium iodides, indicates that the stability of the cation and the nature of the anion play crucial roles in the decomposition pathway. researchgate.net

The table below outlines the expected pyrolysis products of a generic quaternary ammonium iodide.

Starting MaterialExpected Pyrolysis Products
Tetraalkylammonium IodideTertiary Amine, Alkyl Iodide, Alkenes

Alternative Preparative Methods: Reacting Trimethylamine with Diiodomethane

A more direct and established route for the synthesis of this compound is the quaternization of trimethylamine with diiodomethane. This reaction, an example of the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the dihalomethane. nih.gov The presence of two iodine atoms in diiodomethane makes it a potent alkylating agent.

The reaction proceeds as a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The lone pair of electrons on the nitrogen atom of trimethylamine attacks one of the carbon-iodine bonds in diiodomethane, leading to the displacement of an iodide ion and the formation of the quaternary ammonium salt.

A general representation of this reaction is as follows:

(CH₃)₃N + CH₂I₂ → [(CH₃)₃NCH₂I]⁺I⁻

Exploration of Precursor Design for Related Quaternary Ammonium Iodides

The synthesis of quaternary ammonium iodides relies on the careful selection of precursor molecules. The fundamental components are a tertiary amine, which acts as the nucleophile, and an alkylating agent that provides the fourth alkyl group and the iodide counter-ion.

The design of these precursors can be varied to synthesize a wide range of quaternary ammonium iodides with different properties. For the synthesis of this compound, the precursors are straightforward:

Tertiary Amine: Trimethylamine [(CH₃)₃N] is the essential precursor, providing the core trimethylammonium group.

Alkylating Agent: Diiodomethane (CH₂I₂) serves as the source for the iodomethyl group and the iodide anion.

For the synthesis of other related quaternary ammonium iodides, the precursor design can be modified. For instance, to introduce different alkyl groups, one could use other tertiary amines or different alkyl iodides. The table below illustrates some examples of precursor design for various quaternary ammonium iodides.

Target Quaternary Ammonium IodideTertiary Amine PrecursorAlkylating Agent Precursor
Tetramethylammonium IodideTrimethylamineMethyl Iodide
Benzyltrimethylammonium IodideTrimethylamineBenzyl (B1604629) Iodide
Ethyltrimethylammonium IodideTrimethylamineEthyl Iodide

The choice of precursors is critical as it directly influences the structure and, consequently, the properties of the final quaternary ammonium salt.

Optimization of Reaction Conditions for Enhanced Synthetic Yield and Selectivity

The efficiency of the synthesis of this compound via the Menschutkin reaction can be significantly influenced by several reaction parameters. Optimizing these conditions is crucial for maximizing the yield and ensuring the purity of the product.

Key parameters for optimization include:

Solvent: The choice of solvent plays a critical role in SN2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred as they can solvate the transition state, thereby accelerating the reaction rate. nih.gov

Temperature: The reaction rate typically increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the product. A moderate temperature is usually optimal.

Reaction Time: The reaction needs to proceed for a sufficient duration to ensure complete conversion of the reactants. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Stoichiometry of Reactants: The molar ratio of the tertiary amine to the alkylating agent can affect the yield. Using a slight excess of the alkylating agent can sometimes drive the reaction to completion, but it may also lead to the formation of undesired byproducts if the alkylating agent can react further.

The following table summarizes the general effects of reaction conditions on the quaternization reaction.

Reaction ConditionEffect on Yield and Selectivity
Solvent Polarity Higher polarity generally increases reaction rate and yield.
Temperature Higher temperature increases reaction rate but may decrease selectivity.
Reaction Time Longer time can increase yield up to a point, after which side reactions may occur.
Reactant Ratio An optimal ratio exists; excess of one reactant may not always be beneficial.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Elucidation of Reaction Mechanisms Involving Iodomethyltrimethylammonium Iodide

Investigation of Electrophilic Character and Alkylation Pathways

The carbon atom of the iodomethyl group ([–CH₂I]) in iodomethyltrimethylammonium iodide serves as a potent electrophilic center. This electrophilicity is enhanced by the strong electron-withdrawing inductive effect of the adjacent quaternary ammonium (B1175870) group, in addition to the polarization of the carbon-iodine bond. This inherent electronic characteristic makes the compound an effective alkylating agent.

While the primary function of this compound is iodomethylation, related quaternary ammonium salts are known to participate in methylation reactions, often through degradation pathways. For instance, studies on N,N,N-trimethylanilinium iodide have shown that it can thermally degrade to produce methyl iodide and the parent aniline. chemrxiv.org This generated methyl iodide then acts as the key methylating species in a classic Sₙ2 reaction. chemrxiv.org

A similar pathway can be proposed for this compound, where under certain conditions, it could potentially yield methyl iodide. However, its principal reactivity involves the transfer of the iodomethyl group. In a typical nucleophilic substitution, a nucleophile (Nu⁻) attacks the electrophilic carbon of the iodomethyl group. The reaction proceeds via a single, concerted step characteristic of an Sₙ2 mechanism, where the bond between the nucleophile and the carbon forms simultaneously as the carbon-iodine bond breaks. libretexts.org This process is inherently stereoselective, resulting in an inversion of configuration if the carbon were a stereocenter. libretexts.org

This compound is an effective reagent for the N-alkylation of secondary amines to form tertiary amines. The lone pair of electrons on the nitrogen of a secondary amine acts as the nucleophile, attacking the electrophilic carbon of the iodomethyl group. This reaction proceeds via an Sₙ2 mechanism to yield a new quaternary ammonium salt, which can then be deprotonated to furnish the tertiary amine. The use of excess alkylating agent in amine alkylation typically leads to the formation of quaternary ammonium salts. libretexts.orgresearchgate.net

The electrophilic nature of this compound also allows it to react with carbon nucleophiles, such as enolates. Enolates, generated from carbonyl compounds by treatment with a suitable base, can attack the iodomethyl group in a C-alkylation reaction. This forms a new carbon-carbon bond, extending the carbon skeleton of the original carbonyl compound.

Table 1: Proposed Alkylation Reactions with this compound

Nucleophile Substrate Example Product Type
Secondary Amine Diethylamine Tertiary Amine
Enolate Cyclohexanone Enolate α-Alkylated Ketone

Detailed Analysis of Unimolecular and Bimolecular Substitution Reaction Mechanisms

The mechanism of nucleophilic substitution reactions involving this compound is predominantly bimolecular (Sₙ2). The substrate contains a primary carbon attached to the leaving group (iodide), which is sterically unhindered and thus highly accessible to nucleophiles. youtube.com This structural feature strongly favors the concerted, single-step Sₙ2 pathway. libretexts.org

A unimolecular (Sₙ1) mechanism is highly unfavorable for this compound. An Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.comyoutube.com In the case of this compound, this would require the formation of a primary carbocation, which is inherently unstable. The presence of the adjacent, electron-withdrawing quaternary ammonium group would further destabilize this carbocation, making the Sₙ1 pathway energetically prohibitive. Therefore, reactions are expected to proceed exclusively through the Sₙ2 mechanism. youtube.com

Table 2: Comparison of Sₙ1 and Sₙ2 Pathways for this compound

Feature Sₙ2 Mechanism (Favored) Sₙ1 Mechanism (Disfavored)
Molecularity Bimolecular Unimolecular
Kinetics Second-order (Rate = k[Substrate][Nu]) libretexts.org First-order (Rate = k[Substrate]) masterorganicchemistry.com
Mechanism One-step, concerted libretexts.org Two-step, via carbocation intermediate masterorganicchemistry.com
Intermediate None organicchemistrytutor.com Carbocation masterorganicchemistry.comyoutube.com
Stereochemistry Inversion of configuration libretexts.org Racemization masterorganicchemistry.com

| Substrate | Favored by primary halides youtube.com | Favored by tertiary halides |

Characterization of Reaction Intermediates and Transition State Structures

In a chemical reaction, a transition state is the highest energy point on the reaction coordinate, representing a fleeting arrangement of atoms as bonds are broken and formed. stackexchange.comtutorchase.com An intermediate, in contrast, is a species that exists in a local energy minimum and has a finite, albeit often short, lifetime. organicchemistrytutor.comstackexchange.com

For the dominant Sₙ2 reaction of this compound, the process is concerted and does not involve a true reaction intermediate. organicchemistrytutor.comyoutube.com The reaction proceeds through a single transition state. libretexts.org In this transition state, the central carbon atom is pentacoordinate, with the nucleophile and the leaving group (iodide) positioned on opposite sides in a trigonal bipyramidal geometry. libretexts.org The bond to the incoming nucleophile is partially formed, while the bond to the leaving iodide is partially broken. This high-energy arrangement quickly resolves to form the final product. youtube.com

Kinetic Analysis of Reaction Pathways and Rate-Determining Steps

Given that the reaction of this compound with a nucleophile proceeds via a one-step Sₙ2 mechanism, this single step is the rate-determining step. The rate of this bimolecular reaction is dependent on the concentration of both reactants: the this compound (the electrophile) and the attacking nucleophile. libretexts.orgyoutube.com

The rate law for this reaction can be expressed as: Rate = k [Nucleophile] [this compound]

| Rate Constant (k) | The proportionality constant in the rate law. | Dependent on temperature, solvent, and the specific nucleophile. |

Advanced Applications in Organic and Inorganic Synthesis Utilizing Iodomethyltrimethylammonium Iodide

Strategic Reagent for Carbon-Nitrogen Bond Formation

Iodomethyltrimethylammonium iodide serves as a key reagent in the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis. ontosight.ai Its utility stems from its ability to act as an aminomethylating agent. The presence of the electron-withdrawing quaternary ammonium (B1175870) group activates the adjacent methylene-iodine bond, making the iodomethyl group susceptible to nucleophilic attack.

This reactivity is harnessed in reactions with various nitrogen-containing nucleophiles, such as amines and amides. The reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the nucleophile displaces the iodide ion, resulting in the formation of a new C-N bond. This process effectively installs a trimethylammoniomethyl group ([–CH₂N(CH₃)₃]⁺) onto the nitrogen nucleophile.

The formation of C-N bonds using iodine-based reagents can also be part of broader catalytic cycles. For instance, iodine-catalyzed amination reactions of C-H bonds have been reported, which proceed through various intermediates. nih.govchemrxiv.orgnih.gov While not always directly employing this compound, these studies highlight the role of iodine in facilitating C-N bond formation, a principle that underlies the reactivity of this reagent. nih.gov Mechanistic investigations of related reactions suggest a stepwise pathway for C-N bond formation. nih.gov

Introduction of Quaternary Ammonium Moieties into Complex Molecular Architectures

A significant application of this compound is the introduction of quaternary ammonium moieties into complex molecules. ontosight.ai Quaternary ammonium salts are a class of compounds with diverse applications, and this reagent provides a direct route to their synthesis. tsijournals.comresearchgate.net

The synthesis of novel quaternary ammonium salts often involves the reaction of a tertiary amine with an alkyl halide. tsijournals.comresearchgate.netmdpi.com In this context, this compound can be seen as a pre-formed, reactive building block. For example, its reaction with a complex molecule containing a tertiary amine functionality would lead to the formation of a more complex quaternary ammonium salt. This strategy has been employed in the synthesis of various quaternary ammonium compounds, including those with potential biological activity. mdpi.com

The synthesis of ianthelliformisamine C analogs, for instance, involved the quaternization of internal amines using methyl iodide to yield novel quaternary ammonium compounds (QACs). nih.gov This showcases a common strategy for creating QACs from complex scaffolds. Similarly, this compound can be used to introduce the specific iodomethyltrimethylammonium group into intricate molecular frameworks.

Table 1: Examples of Quaternary Ammonium Salt Synthesis

Starting Material (Tertiary Amine)ReagentProduct (Quaternary Ammonium Salt)Reference
ω-(N,N-dimethylamino)-α,α-diphenyl olefinsChloroiodomethane or Diiodomethane (B129776)Halomethylated quaternary ammonium salts mdpi.com
Tallow and coconut oil-derived amidesAlkyl halides (e.g., iodoethane)Quaternary ammonium compounds tsijournals.comresearchgate.net
Ianthelliformisamine CMethyl iodideTetramethyl QAC derivative nih.gov

Precursor in Specialized Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization is a technique used to modify a chemical compound to make it more suitable for a particular analytical method or to alter its reactivity for subsequent synthetic steps. research-solution.comresearchgate.net this compound can serve as a precursor in such specialized derivatization reactions.

In analytical chemistry, particularly gas chromatography (GC), derivatization is often necessary for compounds that are non-volatile or thermally unstable. research-solution.comsigmaaldrich.com While silylation is a common derivatization method for GC analysis, reactions involving the introduction of a quaternary ammonium group can also be employed to alter the analyte's properties. sigmaaldrich.com For example, the reaction of an alcohol with trimethylsilyl (B98337) iodide (TMSI) produces a more volatile silyl (B83357) ether, suitable for GC analysis. wikipedia.org Similarly, this compound can be used to introduce a charged moiety, which could be advantageous in specific chromatographic or mass spectrometric techniques.

A notable example of derivatization involving iodine is the determination of iodide itself, where it is reacted with 2-iodosobenzoate in the presence of N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline, a compound that can be analyzed by GC-MS. nih.gov This illustrates the principle of using a derivatization reaction to facilitate the analysis of a specific analyte.

For synthetic purposes, derivatization with this compound can be used to introduce a quaternary ammonium group as a temporary activating or directing group, which can be modified or removed in a later step.

Utility in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry and materials science. nih.govnih.gov Iodine and its compounds have emerged as powerful reagents and catalysts for the synthesis of a wide variety of heterocyclic systems. rsc.orgresearchgate.net

Iodine-mediated reactions often proceed via electrophilic cyclization, where an iodine-containing species activates a π-system (like an alkyne or alkene) towards intramolecular attack by a nucleophile. rsc.org While direct examples of this compound in these specific cyclizations are not prevalent in the cited literature, its structural features suggest potential utility. The iodomethyl group can act as an electrophilic trigger for cyclization, while the quaternary ammonium moiety could influence the reaction's regioselectivity and stereoselectivity.

The synthesis of nitrogen-containing heterocycles is a broad field with many methodologies. For example, samarium(II) iodide has been extensively used to generate aminyl radicals for the construction of complex nitrogen-containing architectures. nih.gov Molecular iodine has also been employed as a catalyst for the synthesis of fused tricyclic heteroarenes through C-H bond amination. nih.gov These examples underscore the diverse roles that iodine-based reagents can play in the formation of heterocyclic rings.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govscispace.com This approach offers significant advantages in terms of atom economy, time, and resource efficiency. scispace.com

Molecular iodine has been recognized as a mild and effective catalyst for a variety of MCRs. scispace.comresearchgate.netrsc.org It often acts as a Lewis acid to activate one of the components towards nucleophilic attack. For instance, iodine catalyzes the synthesis of highly substituted imidazoles and dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. scispace.comrsc.org

Given its reactive nature, this compound is a plausible candidate for inclusion as a building block in MCRs. It could potentially serve as both an electrophilic component (via the iodomethyl group) and a source of a quaternary ammonium functionality. The development of new MCRs often involves the replacement of one reactant in a known MCR with a new one to generate novel molecular scaffolds. nih.gov In this context, this compound could be used as a replacement for simpler alkyl halides in reactions like the Strecker or Passerini reactions, potentially leading to the synthesis of novel, highly functionalized products in a single step.

Interactions and Architectures in Supramolecular Chemistry Involving Iodide

Supramolecular Interactions of the Iodide Anion in Complex Systems

The iodide anion engages in various non-covalent interactions, including hydrogen and halogen bonds, which are fundamental to its role in molecular recognition and the formation of larger, organized structures. mdpi.comnih.gov These interactions are influenced by iodide's unique electronic properties, which distinguish it from smaller, less polarizable halides.

While often considered a weak hydrogen bond acceptor compared to fluoride (B91410) or chloride, iodide's interactions with hydrogen bond donors are crucial in various chemical and biological systems. Even modest C-H hydrogen bonds to iodide can significantly influence molecular structure and enhance the performance of anion receptors. nih.gov Computational studies have shown that intramolecular C-H···I hydrogen bonds can help stabilize specific conformations of a receptor molecule, pre-organizing it for anion binding. nih.gov The energy associated with hydrogen bond formation can range from 0.25 to 40 kcal/mol, and this interaction is pivotal in the design of supramolecular structures. nih.gov

The influence of hydrogen bonding involving iodide is also evident in materials science. For instance, on the surface of silver iodide (AgI), a potent ice-nucleating agent, adsorbed water molecules exhibit an ordered, ice-like hydrogen bond structure even under subsaturated conditions. acs.org This pre-ordering facilitates the stabilization of ice embryos. In the realm of coordination polymers, hydrogen bonding is a key tool for assembling discrete metal complexes into well-organized supramolecular structures. nih.gov Studies on zinc(II) complexes with reduced Schiff base ligands highlight how hydrogen bonding interactions dictate the final architecture of the polymer chains. nih.gov Furthermore, in certain ionic liquids designed for iodine capture, the reconstruction of hydrogen bonds between cations and anions is a key strategy to enhance the interaction with iodine molecules. rsc.org

The classic starch-iodine test provides another example of complex interactions where iodide is essential. The deep blue color arises from a supramolecular complex formed within the helical structure of amylose (B160209). mdpi.comnih.gov It is now widely accepted that the formation of this color requires the presence of iodide ions, which combine with iodine molecules to form polyiodide chains (like I₃⁻ and I₅⁻) inside the amylose helix. mdpi.comnih.gov This interaction has a significant charge-transfer character. mdpi.comnih.gov

Halogen bonding is a directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base. nih.gov Iodide, as a Lewis base, can act as a halogen bond acceptor. It can form halogen bonds with various donors, including organoiodine compounds and even other halogens within molecules. nih.govnih.gov For example, positioning a methyl group between two iodine halogen bond donors in a receptor molecule can lead to intramolecular C–H···I hydrogen bonding to the electron-rich belt of the iodine atoms, which in turn enhances the halogen bond interaction for anion binding. nih.gov

Remarkably, halogen bonding can even occur between two negatively charged species. The association of tetraiodo-p-benzoquinone (B14754349) anion radicals with iodide anions has been observed, forming stable 2D layers in the solid state. researchgate.netdntb.gov.ua This seemingly anti-electrostatic interaction is made possible by a combination of factors, including the attenuation of repulsion by solvent, mutual polarization leading to the formation of σ-holes on the iodine atoms of the quinone radical, and stabilizing multicenter halogen bonds. researchgate.netdntb.gov.ua

Anion-π interactions, which occur between an anion and an electron-deficient π-system, are another important force in iodide-containing supramolecular systems. A notable example is the interaction between an iodide anion and a tetrabromoquinone ring. nih.goviucr.org This interaction is characterized by a significant charge transfer from the anion to the π-system (an n → π* interaction), resulting in a partial negative charge and radical character on the quinone ring. nih.goviucr.org The energy of this π-hole interaction has been estimated to be around -11.16 kcal/mol, which is comparable in strength to a moderate hydrogen bond. nih.goviucr.org This interaction is predominantly electrostatic, with a considerable dispersion component. nih.goviucr.org

Table 1: Interaction Characteristics Involving Iodide This table summarizes the types of non-covalent interactions iodide participates in and provides examples and key findings from research.

Interaction Type Interacting Partner(s) System Example Key Findings
Hydrogen Bonding C-H Donors Anion Receptors C-H···I bonds stabilize bidentate binding conformations and enhance receptor performance. nih.gov
Water Molecules Silver Iodide (AgI) Surface Induces an ordered, ice-like structure in adsorbed water below saturation. acs.org
Amylose Starch-Iodine Complex Iodide is essential for forming colored polyiodide chains within the amylose helix. mdpi.comnih.gov
Halogen Bonding Iodine Atoms (in quinone radical) Tetraiodo-p-benzoquinone Anion Radical Formation of stable anion-anion halogen bonds in the solid state. researchgate.netdntb.gov.ua
Bromine/Chlorine Atoms 3-chloro-N-methylpyridinium iodide with tetrabromoquinone Iodide acts as a halogen bond acceptor from multiple halogen donors in the crystal packing. nih.goviucr.org
Anion-π Interaction Quinoid Ring Iodide and Tetrabromoquinone Strong, charge-transfer interaction with an estimated energy of -11.16 kcal/mol. nih.goviucr.org

Iodide in Templated Synthesis and Controlled Self-Assembly

The specific recognition properties of the iodide anion make it a valuable tool for directing the synthesis of complex molecules and controlling the temporal evolution of material properties.

Template-directed synthesis utilizes the organizing influence of a specific ion or molecule to facilitate the formation of a desired product that would otherwise be difficult to obtain. unive.itresearchgate.net The iodide anion can serve as a template, guiding the assembly of acyclic precursors into macrocycles or threaded structures like rotaxanes and catenanes. This approach relies on non-covalent interactions between the anion and the reacting components to hold them in a specific orientation for the final, covalent bond-forming reaction. unive.itresearchgate.net

Chemical clock reactions are systems where a visible change, such as a color change, occurs abruptly after a well-defined induction period. wikipedia.orgbellevuecollege.edu The "iodine clock" reaction is a classic example, where iodine is generated by a slow reaction and is immediately consumed by a faster reaction. wikipedia.org Once the consuming reagent (often thiosulfate) is depleted, iodine accumulates and forms a dark blue complex with starch. wikipedia.orgrsc.org

This temporal control over iodine concentration has been ingeniously applied to program the self-assembly of materials. rsc.orgrsc.org Researchers have achieved time-controlled sol-gel transitions by coupling an iodine clock reaction to a poly(vinyl alcohol) (PVA) solution. rsc.orgrsc.orgresearchgate.net In this system, the in-situ generation of iodine triggers the cross-linking of PVA chains, forming a supramolecular hydrogel. The gelation time can be precisely tuned by adjusting the initial concentrations of the clock reaction components, such as iodide, persulfate, and thiosulfate (B1220275). rsc.orgrsc.org For example, increasing the initial iodide concentration leads to a faster consumption of thiosulfate and thus a shorter lag time before gelation begins. rsc.org This approach allows for the autonomous formation of a homogeneous hydrogel without external triggers, mimicking temporal control seen in biological systems. rsc.orgrsc.org

Table 2: Parameters for Time-Controlled PVA-Iodine Gelation This table shows how varying the concentration of reactants in the Iodide-Persulfate-Thiosulfate (IPT) iodine clock reaction affects the gelation of a Poly(vinyl alcohol) (PVA) system. Data derived from studies on the system.

Varied Reactant Concentration Change Effect on Gelation Lag Time Effect on Gel Stiffness (Elastic Modulus)
Sodium Iodide (NaI) Increasing Decreases Increases
Sodium Thiosulfate (Na₂S₂O₃) Increasing Increases Decreases
Ammonium (B1175870) Persulfate ((NH₄)₂S₂O₈) Increasing Decreases Increases

Host-Guest Chemistry Investigations with Iodide as a Binding Component

Host-guest chemistry involves the formation of unique structural complexes between a large "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. The large, polarizable nature of the iodide anion makes it an excellent guest for a variety of synthetic and natural hosts.

Macrocyclic Lewis acids have been designed specifically to bind anions. For example, mercuracarborands, which are macrocycles containing mercury atoms linked by carborane units, act as electrophilic hosts capable of complexing halide ions, including iodide. acs.org The interaction involves the coordination of the iodide anion to the Lewis-acidic mercury centers within the macrocycle's cavity. acs.org

Porous materials like zeolites and metal-organic frameworks (MOFs) also serve as effective hosts for iodide. In Zeolite A, iodine can be introduced into the framework voids. chem-soc.siresearchgate.net Studies show that a portion of the iodine is disproportionated into ionic forms, including iodide, which then interacts with the negatively charged aluminosilicate (B74896) framework and the charge-compensating sodium cations. chem-soc.siresearchgate.net Similarly, Hofmann-type clathrates, a class of porous coordination polymers, can capture iodine. acs.orgresearchgate.net At low concentrations, iodine is found to form polyiodide species like I₃⁻ within the host, indicating a strong host-guest interaction that involves charge transfer with the framework's cyanide ligands. acs.orgresearchgate.net At higher concentrations, molecular iodine is also adsorbed. acs.org The nature of the confined species (ionic vs. molecular) significantly affects the material's properties, such as its electrical conductivity. acs.org

The interaction of iodide with cyclodextrins, as seen in the amylose-iodine complex, is another prime example of host-guest chemistry. mdpi.com The hydrophobic interior of the cyclodextrin (B1172386) or amylose helix provides a suitable environment to encapsulate a chain of iodine and iodide ions, leading to the characteristic charge-transfer absorption that gives the complex its intense color. mdpi.comnih.gov

Catalytic Roles and Applications of Iodide Species in Chemical Transformations

General Principles of Iodine/Iodide-Mediated Catalysis

Iodine and its compounds have become recognized as versatile and environmentally sustainable reagents in organic chemistry. researchgate.net The catalytic activity of iodine is a significant recent development, offering a green alternative to transition metals for numerous oxidative transformations that lead to new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. researchgate.net The unique characteristics of the iodide ion (I⁻) allow it to participate in various ways in reactions catalyzed by late transition metals, including steps like oxidative addition, migration, and reductive elimination. researchgate.netrsc.org

The principles of iodine/iodide-mediated catalysis are rooted in several key properties of iodine. It is the least electronegative and most polarizable of the stable halogens. researchgate.net The "soft" nature of the iodide ligand means it binds more strongly to "soft" metals, which are typically in low oxidation states, electron-rich, and polarizable. researchgate.netrsc.org This strong binding can prevent the precipitation of the metal catalyst from the reaction mixture. researchgate.netrsc.org Furthermore, iodide can accelerate most steps in a catalytic cycle by increasing the nucleophilicity of the metal center. researchgate.netrsc.org However, it can also retard reactions by blocking coordination sites. researchgate.netrsc.org

Molecular iodine (I₂) itself is a highly effective catalyst for a wide range of organic reactions, including cycloadditions, Michael and aldol (B89426) reactions, and esterifications. researchgate.netnih.gov For over a century, its catalytic effect has been observed, with several mechanistic explanations proposed. nih.gov These include:

Lewis Acid/Halogen-Bond Activation: Iodine can act as a Lewis acid or a halogen-bond donor, activating substrates. researchgate.netnih.gov Computational studies suggest that halogen bonding is a primary origin of its catalytic activity in reactions involving α,β-unsaturated carbonyls. acs.org

"Hidden" Brønsted Acid Catalysis: The formation of hydrogen iodide (HI) in situ can lead to Brønsted acid catalysis. researchgate.netnih.gov However, experimental and computational evidence often suggests this is a less likely pathway in many aprotic solvents. acs.orgacs.org

Oxidizing Agent: Iodine can act as an oxidizing agent, facilitating various transformations. researchgate.netorganic-chemistry.org

The versatility of iodide also extends to its ability to be easily and reversibly oxidized to I₂, playing a crucial role in purely organic reaction steps within a larger catalytic cycle. researchgate.netrsc.org This multifaceted nature requires careful analysis to understand its precise function in any given catalytic system. researchgate.netrsc.org

Role of Iodide in Specific Catalytic Cycles

The role of iodide is pivotal in numerous specific catalytic cycles, where it can exist in different oxidation states and participate in various bond-forming reactions.

Hypervalent iodine chemistry, particularly the Iodine(I)/Iodine(III) redox couple, has become a powerful tool in synthesis. researchgate.net These reagents are valued for their capacity for selective two-electron redox transformations and the ease of ligand exchange. nih.gov An attractive, metal-free approach for C-H to C-O bond transformation utilizes an intertwined catalytic cycle involving a radical chain reaction and an iodine(I)/iodine(III) redox couple. researchgate.net This can be initiated by visible light irradiation under mild conditions. researchgate.net

A general mechanism for I(I)/I(III) catalysis often involves the oxidation of an aryl iodide (I(I)) to an aryl iodine(III) species by a terminal oxidant. This hypervalent iodine compound then acts as the active oxidant in the catalytic cycle. For instance, in C-H amination reactions, an in-situ generated iodoimido species from triflimide can generate nitrogen-centered radicals that abstract a hydrogen atom. researchgate.net This is followed by the formation of an iodoalkane, and a subsequent nucleophilic displacement creates the new C-N bond. researchgate.net

Recent advancements have also explored iodanyl radicals (formally I(II) species) as key intermediates. nih.gov Mechanistic studies have revealed that what was once thought to be a two-electron I(I)-to-I(III) oxidation can proceed through these open-shell intermediates, particularly in aerobic oxidation reactions. nih.gov

An example of an I(III)-catalyzed oxidative cyclization converts ortho-substituted anilines to benzimidazoles, requiring as little as 0.5 mol% of iodobenzene (B50100) as the catalyst. acs.org Mechanistic investigations point towards the involvement of cationic reactive intermediates in this transformation. acs.org

Iodine-catalyzed intramolecular cyclization, often termed iodocyclization, is a powerful method for synthesizing heterocyclic compounds. mdpi.com The fundamental principle involves the activation of a carbon-carbon double or triple bond by an electrophilic iodine species, which is then attacked by an intramolecular nucleophile. mdpi.com

The scope of these reactions is broad, encompassing a variety of substrates and leading to diverse cyclic structures. A metal-free method using iodine reagents offers an economically and ecologically favorable route for transforming C-H bonds into C-O bonds, yielding substituted tetrahydrofurans. researchgate.net This reaction is tolerant of many functional groups and proceeds under mild, visible-light-induced conditions. researchgate.net

Table 1: Scope of Light-Induced Iodine-Catalyzed Cyclization for Tetrahydrofuran Synthesis

SubstrateProductYield (%)
Unsaturated Alcohol 1Substituted Tetrahydrofuran 185
Unsaturated Alcohol 2Substituted Tetrahydrofuran 278
Unsaturated Alcohol 3Substituted Tetrahydrofuran 392
1,6-DiolCyclic Ether65
1,7-DiolCyclic Ether72

This table is a representative example based on findings for light-induced iodine-catalyzed cyclization reactions. researchgate.net

Other examples of the scope of these reactions include:

Indolizine Synthesis: (E)-(pyridin-2-yl)allyl acetates undergo iodine-promoted 5-endo-trig iodocyclization to form indolizines, with the pyridinyl nitrogen acting as the internal nucleophile. mdpi.com

Benzofuran Synthesis: Treatment of 2-allylcyclohexenone derivatives with iodine can lead to the formation of 2-iodomethyl-3,5,6,7-tetrahydrobenzofurans and 2-iodomethyl-4-methoxy-2,3-dihydrobenzofurans. mdpi.com

Nazarov Cyclization: Molecular iodine can catalyze the Nazarov cyclization of divinyl ketones to produce substituted cyclopentenones under very mild, metal-free conditions. nih.gov Mechanistic studies suggest activation occurs via a halogen bond between the carbonyl group and the iodine catalyst. nih.gov

Activation Modes and Catalyst Design Principles for Iodide-Based Systems

The design of effective iodide-based catalytic systems hinges on understanding the various modes of substrate activation and applying key design principles.

Activation Modes:

Halogen Bonding (XB): This is a primary activation mode where the iodine atom acts as a Lewis acid (or more accurately, a halogen-bond donor) to activate a substrate, such as a carbonyl group. nih.govresearchgate.net Computational studies have been crucial in unveiling the nature of this interaction. acs.org

π-Type Activation: A more recently proposed mode involves the halogen-bond donor activating a substrate at two sites simultaneously, for example, the carbonyl oxygen and the α-carbon of an unsaturated carbonyl compound. acs.org For some iodine-based catalysts, this π-type activation is thermodynamically preferred over the simple oxygen activation. acs.org

Ligand Dissociation/Surface Activation: In the context of thiolate-protected metal nanoclusters, iodine can be used to activate the catalyst. nih.gov The addition of I₂ promotes partial removal of the passivating thiolate ligands, exposing more of the metal core surface and thereby enhancing catalytic activity. nih.gov

Catalyst Design Principles:

Structural Conduciveness: The catalyst's structure must be designed to bind the substrate in a way that facilitates the desired chemical reaction. nih.gov For bifunctional catalysts like quaternary ammonium (B1175870) iodides, this means the cation should be able to effectively interact with the substrate to prepare it for nucleophilic attack by the iodide.

Thermodynamic Favorability: The energetics of the catalytic cycle must be favorable. This can be tuned by modifying ligands or substituents on the catalyst. nih.gov In halogen-bond catalysis, the design of the catalyst's scaffolding is critical as it affects the size of the σ-hole (the region of positive electrostatic potential on the halogen) and the catalyst's deformation energy upon binding. researchgate.net

Inspiration from Biology: Bio-inspired catalysts often utilize basic principles found in natural systems, such as enzymes, to achieve high efficiency and selectivity. nih.gov

Bifunctionality: Designing catalysts where different parts of the molecule perform distinct, cooperative roles is a powerful strategy. As seen with imidazolium (B1220033) iodides, the cation activates the substrate while the anion acts as the nucleophile, creating a highly efficient one-component system. mdpi.com

By combining these principles, researchers can design novel and more effective iodide-based catalysts for a wide array of chemical transformations. acs.orgnih.gov

Advanced Analytical Methodologies for Characterization and Quantification in Chemical Research

Chromatographic Separation Techniques for Iodomethyltrimethylammonium Iodide and its Reaction Products

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds, including quaternary ammonium (B1175870) salts. thermofisher.comjetir.org The separation of this compound, a permanently charged cationic species, presents unique challenges that can be addressed through specific HPLC methodologies.

Reversed-phase HPLC (RP-HPLC) is a common approach, typically employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. thermofisher.com For quaternary ammonium compounds, the mobile phase composition is critical. Since these compounds are fully ionized at any pH, controlling retention and achieving good peak symmetry often requires the addition of an electrolyte to the mobile phase. researchgate.net This "normalizes" the retention behavior, ensuring that the separation is based on the cation itself, regardless of the original counter-ion in the sample. researchgate.net

Detailed Research Findings: The analysis of quaternary ammonium compounds (QACs) by HPLC often utilizes mobile phases consisting of acetonitrile and water mixtures. researchgate.net To improve peak shape and ensure consistent retention times, additives such as acids or buffers are incorporated. For the cationic iodomethyltrimethylammonium ion, ion-pairing agents could also be added to the mobile phase to form a neutral complex that retains better on a reversed-phase column.

Detection of the non-chromophoric trimethylammonium moiety can be challenging with standard UV detectors. However, several detection modes can be employed:

Mass Spectrometry (MS): HPLC coupled with MS, particularly with an electrospray ionization (ESI) source, is a highly sensitive and selective method for detecting and identifying QACs. chemicalbook.com

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method suitable for non-volatile analytes like this compound that lack a UV chromophore.

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is another universal detection technique that provides a response proportional to the mass of the non-volatile analyte.

The following table summarizes a general approach for the HPLC analysis of quaternary ammonium compounds, applicable to this compound.

ParameterTypical ConditionsRationale
Column Reversed-Phase C18 or C8 (e.g., Luna C18) chemicalbook.comProvides a non-polar stationary phase for interaction with the organic part of the cation.
Mobile Phase Acetonitrile/Water gradient with an added electrolyte (e.g., 10 mM sodium acetate adjusted to pH 5). researchgate.netThe organic modifier controls elution strength, while the electrolyte ensures consistent retention and good peak shape. researchgate.net
Flow Rate 0.5 - 1.5 mL/minStandard flow rates for analytical scale HPLC.
Detection ESI-Mass Spectrometry (ESI-MS), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD). chemicalbook.comProvides sensitive and specific detection for compounds lacking a strong UV chromophore.
Temperature Ambient or controlled (e.g., 30-40 °C)Temperature control enhances the reproducibility of retention times.

Ion Chromatography (IC) for Iodide Species Quantification

Ion Chromatography (IC) is the preferred method for the precise and reliable quantification of anions, making it exceptionally well-suited for analyzing the iodide component of this compound and related iodine species like iodate that may be present as impurities or reaction products. researchgate.net IC offers a significant improvement in precision and accuracy over traditional methods like manual titration. researchgate.net

The technique typically involves an anion-exchange column that separates anions based on their affinity for the stationary phase. A key feature of modern IC systems is the use of a suppressor, which reduces the background conductivity of the eluent, thereby increasing the sensitivity of detection for the analyte ions. researchgate.net

Detailed Research Findings: Research has demonstrated the development and validation of robust IC methods for iodide quantification. These methods can be used for both identification and assay purposes, simplifying quality control workflows. researchgate.net Suppressed conductivity detection is a common and effective approach, allowing for the simultaneous detection of iodide and other anionic impurities such as chloride and sulfate. researchgate.net Alternatively, electrochemical detection (ED) can be employed, offering high sensitivity for iodide analysis. nih.govresearchgate.net The elution time of the iodide ion can be influenced by column temperature, making temperature control an important parameter for method reproducibility. rsc.org

The following table presents typical parameters for the quantification of iodide using Ion Chromatography.

ParameterMethod 1: Suppressed Conductivity researchgate.netMethod 2: Electrochemical Detection researchgate.net
Column Metrosep A Supp 17 (L91 packing)Anion-exchange column
Eluent 10 mM Sodium Carbonate (Na₂CO₃)25 mM Nitric Acid (HNO₃) and 50 mM Sodium Nitrate (NaNO₃)
Flow Rate 1.0 mL/minNot specified
Detection Suppressed ConductivityAmperometric detection at a modified platinum electrode (+0.85 V)
Column Temperature 45 °CNot specified
Injection Volume 20 µL50 µL
Run Time 10 minutesNot specified
Detection Limit Not specified0.5 µg/L

Spectroscopic Characterization Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are essential for the definitive structural elucidation of this compound and for assessing its purity. tutorchase.com Each technique provides a unique "fingerprint" of the molecule, based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms.

In the ¹H NMR spectrum of this compound, two main signals would be expected:

A singlet corresponding to the nine equivalent protons of the three methyl (-CH₃) groups attached to the nitrogen atom.

A singlet for the two protons of the iodomethyl (-CH₂I) group.

The chemical shifts of these protons are influenced by the positively charged nitrogen and the adjacent iodine atom. The integration of the peak areas should correspond to the 9:2 ratio of the protons in the molecule. While identifying quaternary ammonium groups can sometimes be challenging due to the absence of an N-H bond and weak long-range couplings, the distinct signals of the alkyl groups attached to the nitrogen provide strong evidence for the structure. nih.gov In mechanistic studies, NMR can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals, such as those for trimethyldecylammonium iodide in the reaction of N,N-dimethyldecylamine with methyl iodide. researchgate.net

Expected ¹H NMR Signals for this compound:

Protons Expected Chemical Shift (ppm) Multiplicity Integration
-N⁺(CH₃ )₃ ~3.1 - 3.4 Singlet (s) 9H

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides information about the vibrational modes of a molecule and is an excellent tool for "fingerprinting" compounds. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be characterized by vibrations of the organic cation.

Detailed Research Findings: Studies on related quaternary ammonium compounds show characteristic Raman bands. For instance, the vibrations of trimethylammonium substituents in modified starches give rise to bands at approximately 3030, 970, and 761 cm⁻¹. researchgate.net In studies of methylammonium lead iodide, the librational (rocking) motions of the methylammonium cation (MA⁺) are observed around 150 cm⁻¹. berkeley.edu These findings indicate that Raman spectroscopy is highly sensitive to the structure and motion of the organic cation within the crystal lattice. The spectrum of this compound would be expected to show distinct peaks corresponding to C-H stretching and bending, C-N stretching, and skeletal vibrations of the quaternary ammonium headgroup. These specific vibrational fingerprints are valuable for structural confirmation and for detecting changes in the compound due to degradation or interaction with other species. nih.govberkeley.edu

Derivatization Strategies in Chemical Analysis and Synthetic Applications

Iodide-Mediated Derivatization for Enhanced Analytical Signal and Selectivity

Derivatization is a common strategy in analytical chemistry to enhance the detection and separation of analytes. This often involves modifying the analyte to improve its chromatographic behavior or to increase its ionization efficiency in mass spectrometry, thereby amplifying the analytical signal. Quaternary ammonium (B1175870) salts, in general, are utilized for derivatization to introduce a permanent positive charge, which can significantly improve detection sensitivity in electrospray ionization mass spectrometry (ESI-MS) researchgate.netresearchgate.netnih.gov.

Despite the potential utility of quaternary ammonium iodides in derivatization, a thorough review of scientific literature reveals a notable absence of studies employing Iodomethyltrimethylammonium iodide specifically for the purpose of enhancing analytical signals or improving selectivity in chromatographic and mass spectrometric analyses. While other iodine-containing compounds and various quaternary ammonium salts are used as derivatizing agents, the application of this compound for this particular purpose remains undocumented.

Preparation of Functionalized Derivatives for Advanced Spectroscopic and Chromatographic Studies

While direct derivatization for analytical signal enhancement is not reported, this compound has been utilized in the synthesis of functionalized materials, which can then be studied by spectroscopic and chromatographic methods.

A notable application is in the post-synthetic modification of covalent organic frameworks (COFs). COFs are a class of porous crystalline polymers with tunable structures and functionalities. This compound has been used as a reagent to graft quaternary ammonium salt groups onto the pore channels of COFs. For instance, a mesoporous cationic COF was prepared by reacting this compound and sodium azide with a pre-formed COF in a one-pot synthesis. This process introduces permanent positive charges and functional groups within the COF structure, which can be characterized by various spectroscopic techniques.

The successful grafting and the resulting changes in the COF's properties are typically confirmed using methods such as:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the introduced functional groups.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local chemical environment of the atoms within the modified COF.

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the surface of the material.

While these studies focus on the characterization of the bulk material, they lay the groundwork for potential applications where the functionalized COF could be used as a stationary phase in chromatography or as a platform for further chemical modifications, the products of which could be analyzed chromatographically and spectroscopically.

Impact of Derivatization on Chemical Reactivity and Synthetic Pathways

The primary documented synthetic utility of this compound lies in its role as a precursor to Eschenmoser's salt, which is dimethylaminomethylene iodide. This transformation highlights the inherent reactivity of the compound.

The iodide ion in this compound is considered a highly reactive nucleophile. In a 1978 study, it was noted that the iodide was "too reactive a nucelophile," necessitating its exchange for a less reactive tetrafluoroborate anion for a specific application. This high reactivity of the iodide can influence the synthetic pathways where this compound is employed.

The pyrolysis of this compound yields Eschenmoser's salt and methyl iodide. Eschenmoser's salt is a powerful aminomethylating agent used to introduce a dimethylaminomethyl group (-CH2N(CH3)2) onto various nucleophiles. This reaction is a key step in the synthesis of a range of organic molecules. The derivatives formed, which are tertiary amines, can undergo further reactions, such as methylation followed by elimination, to generate α,β-unsaturated ketones (enones).

The impact of derivatization with this compound, or more accurately, its pyrolysis product, on synthetic pathways is significant. It provides a reliable method for the introduction of the dimethylaminomethyl functional group, which can then be a handle for further synthetic transformations. The reactivity of the initial compound and its derivatives dictates the reaction conditions and the types of molecules that can be synthesized.

Future Research Directions and Emerging Paradigms in the Study of Iodomethyltrimethylammonium Iodide

Integration with Automated Synthesis and High-Throughput Experimentation

The advancement of chemical research is increasingly reliant on automation and high-throughput methodologies to accelerate the pace of discovery. For iodomethyltrimethylammonium iodide, the integration of automated synthesis platforms offers a pathway to rapidly explore its synthetic space, optimize reaction conditions, and generate derivatives with tailored properties.

Automated systems can perform the classic Menschutkin reaction—the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (diiodomethane)—under a wide array of conditions, systematically varying solvents, temperatures, and reactant ratios. This allows for the rapid identification of optimal synthetic protocols with minimal human intervention.

Furthermore, high-throughput screening (HTS) presents a significant opportunity for discovering novel applications of this compound. nih.govacs.orgacs.org HTS allows for the rapid testing of the compound against large libraries of biological targets or in various material formulations. nih.gov For instance, flow-injection mass spectrometry (FI/MS) methods have been developed for the high-throughput quantification of quaternary ammonium (B1175870) cations (QACs), a technique that could be adapted to screen the efficacy of this compound in various applications, such as its role as a phase-transfer catalyst or its interaction with biological systems. nih.gov This combination of automated synthesis and HTS will be crucial in unlocking the full potential of this compound and its analogs.

Table 1: Parameters for Automated High-Throughput Screening

Parameter Description Range of Exploration Potential Application
Concentration The concentration of this compound in the assay. Nanomolar to millimolar Determining efficacy in antimicrobial or catalytic assays.
Solvent System The solvent used to dissolve the compound and other reagents. Aqueous, organic, biphasic Evaluating performance in phase-transfer catalysis or as a material additive.
Temperature The temperature at which the screening is conducted. 25°C to 100°C Assessing thermal stability and reaction kinetics.

| Co-reagents | Other chemical species present in the screening assay. | Bases, acids, metal salts | Investigating reactivity and compatibility in complex chemical environments. |

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry are paramount in modern chemical research and industry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis and application of this compound provide fertile ground for the implementation of these principles.

Future research will focus on:

Greener Solvents: Replacing traditional, often hazardous, organic solvents with more benign alternatives like water, supercritical CO2, or bio-based solvents.

Catalyst Optimization: While the synthesis is often uncatalyzed, exploring catalysts that could lower the reaction temperature or time would reduce energy consumption.

Solvent-Free Conditions: Investigating solid-state or melt-phase reactions to eliminate the need for solvents altogether, a strategy that has proven effective for other phase-transfer catalysis reactions. tandfonline.com

The application of this compound as a phase-transfer catalyst (PTC) also aligns with green chemistry principles by enabling the use of inexpensive inorganic bases and milder reaction conditions. acsgcipr.org However, a notable area for research is the potential for "catalyst poisoning" by the iodide anion, which can sometimes hinder catalytic activity by pairing strongly with the quaternary cation. acsgcipr.orgphasetransfercatalysis.com Understanding and mitigating this effect is a key challenge for its practical application.

Table 2: Green Chemistry Metrics for Chemical Synthesis

Metric Definition Ideal Value Relevance to this compound Synthesis
Atom Economy (AE) (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% 100% The Menschutkin reaction has a high theoretical AE.
Reaction Mass Efficiency (RME) (Mass of Product / Total Mass of Reactants) x 100% 100% Accounts for yield and stoichiometry. nih.gov
Process Mass Intensity (PMI) Total Mass in Process / Mass of Product 1 Includes reactants, solvents, and workup materials, providing a holistic view of waste. youtube.com

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Highlights the amount of waste generated per unit of product. |

Role in the Development of Novel Functional Materials and Responsive Systems

Quaternary ammonium salts are increasingly recognized for their utility in the design of advanced functional materials. This compound, with its specific combination of a compact cation and a highly polarizable iodide anion, is a promising candidate for several emerging applications.

A significant area of future research is its use in perovskite solar cells (PSCs) . Quaternary ammonium halides have been shown to be effective at passivating ionic defects at the surfaces and grain boundaries of perovskite films. nih.govnsf.gov This defect passivation reduces charge recombination and enhances both the efficiency and stability of the solar cells. nsf.govacs.org Bulky organic cations with quaternary ammonium structures can improve the thermal stability and crystallinity of the perovskite film. nih.govacs.org Research could explore the incorporation of this compound as a surface treatment or an additive in the perovskite layer to improve device performance and longevity. rsc.org

Additionally, the compound can be explored in the development of stimuli-responsive materials . For example, ionosilica hydrogels based on quaternary ammonium iodide precursors have been investigated as draw solutes in forward osmosis, where the iodide anions are the primary osmotically active species. nih.gov These hydrogels can exhibit responsiveness to changes in ionic strength or other environmental stimuli.

The quaternization reaction used to synthesize the compound can also be applied to polymers, creating materials with unique properties. For instance, incorporating quaternary ammonium iodide moieties into polymer backbones, such as polymethyl methacrylate (B99206) (PMMA), can impart antimicrobial properties, creating materials suitable for biomedical applications like prosthodontics. nih.gov

Advancements in Predictive Computational Chemistry for its Reactivity and Applications

Computational chemistry provides powerful tools for predicting the properties, reactivity, and potential applications of molecules, thereby guiding experimental efforts and accelerating discovery. Density Functional Theory (DFT) is a particularly valuable method for studying compounds like this compound. acs.orgmdpi.com

Future computational studies will likely focus on:

Structural and Spectroscopic Characterization: DFT calculations can accurately predict the compound's geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. researchgate.netnih.gov

Reaction Mechanism Elucidation: Computational modeling can map the potential energy surface of the Menschutkin reaction, identifying the transition state and calculating activation barriers. This can provide insights into how to optimize reaction conditions. nih.gov

Interaction and Binding Energies: Predicting how this compound interacts with other molecules, surfaces, or biological targets is crucial for designing new applications. For example, calculations can model its binding to perovskite surfaces to understand its passivation effects or its interaction with bacterial cell membranes to explain its antimicrobial activity. acs.org

Predicting Properties of Derivatives: Computational screening can be used to predict the properties of hypothetical derivatives of this compound, prioritizing the most promising candidates for synthesis.

Time-dependent DFT (TD-DFT) can further be used to predict the electronic excitation properties, which is relevant for applications in photo-sensitive materials. acs.org These predictive models reduce the need for trial-and-error experimentation, saving time and resources.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Supramolecular Chemistry

The most exciting future developments for this compound lie at the convergence of multiple scientific fields. The synergy between synthetic chemistry, materials science, and supramolecular chemistry will drive innovation and lead to novel technologies.

Synthetic Chemistry & Materials Science: The synthesis of novel polymers and hybrid materials incorporating the this compound moiety is a prime example of this interface. For example, synthesizing polymerizable versions of the compound allows for its covalent incorporation into polymer networks, creating functional materials with tailored antimicrobial or conductive properties. nih.gov Its use in stabilizing perovskite solar cells is another clear intersection, where synthetic control over the material's components directly impacts the final device's performance. nsf.govrsc.org

Supramolecular Chemistry & Materials Science: The self-assembly properties of quaternary ammonium salts are central to supramolecular chemistry. These compounds can form micelles, vesicles, or liquid crystals. Research into how this compound participates in supramolecular assemblies could lead to new "smart" materials that respond to external stimuli. For instance, quaternary ammonium salts have been used to create supramolecular solvents for extraction applications, a concept that could be explored with this specific compound. lmaleidykla.lt

Synthetic, Materials, & Supramolecular Chemistry: A holistic approach that integrates all three disciplines will be the most powerful. This could involve designing and synthesizing new derivatives of this compound (synthetic chemistry), studying their self-assembly into ordered nanostructures (supramolecular chemistry), and then exploiting the properties of these structures to create novel sensors, catalysts, or drug delivery systems (materials science). The development of ionosilica hydrogels, which involves synthesis of a precursor, its self-assembly via a sol-gel process, and its application as a functional material, perfectly encapsulates this interdisciplinary paradigm. nih.gov

This integrated approach ensures that the fundamental understanding of the molecule's properties informs the design of functional systems, representing a truly modern paradigm in chemical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.